molecular formula C23H29N5O8S2 B14113685 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B14113685
M. Wt: 567.6 g/mol
InChI Key: WVPAABNYMHNFJG-VNSAHOQDSA-N
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Description

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the thiazole ring via condensation reactions.
  • Functionalization of the core structure with amino, carbamoyl, and other groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with modified side chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic structures with functional groups such as thiazoles, carbamoyls, and amino groups. Examples include:

  • 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate analogs with different side chains.
  • Compounds with similar bicyclic cores but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its structure provides a versatile platform for further modification and exploration.

Properties

Molecular Formula

C23H29N5O8S2

Molecular Weight

567.6 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6+/t14-,18-/m1/s1

InChI Key

WVPAABNYMHNFJG-VNSAHOQDSA-N

Isomeric SMILES

CC/C=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C

Origin of Product

United States

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